1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene
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Overview
Description
1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a phenylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene typically involves multiple steps, starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Phenylmethoxylation: Attachment of the phenylmethoxy group through a nucleophilic substitution reaction involving phenol and a suitable leaving group
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing nitro group and the electron-donating methyl and phenylmethoxy groups.
Common Reagents and Conditions
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions.
Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.
Major Products
Reduction: 1-Bromo-2-methyl-4-amino-3-phenylmethoxybenzene.
Oxidation: 1-Bromo-2-carboxy-4-nitro-3-phenylmethoxybenzene.
Scientific Research Applications
1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene depends on the specific application and the target molecule
Electrophilic interactions: The nitro group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles.
Nucleophilic interactions: The phenylmethoxy group can donate electrons, facilitating reactions with electrophiles.
Pathways involved: The compound can participate in pathways involving aromatic substitution, reduction, and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the methyl and phenylmethoxy groups.
2-Bromo-3-methyl-4-nitrophenol: Contains a hydroxyl group instead of the phenylmethoxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the phenylmethoxy group.
Uniqueness
1-Bromo-2-methyl-4-nitro-3-phenylmethoxybenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2-methyl-4-nitro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATDHSYKZSZHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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